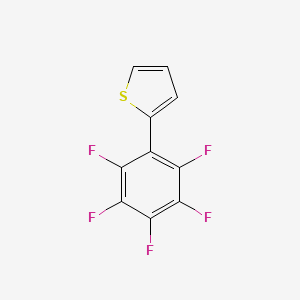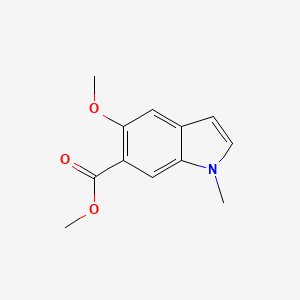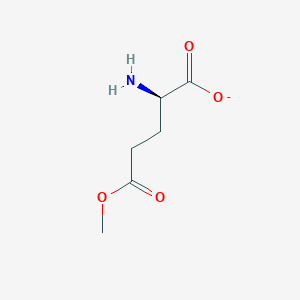
D-Glutamic acid, 5-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glutamic acid, 5-methyl ester: is a derivative of D-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a methyl ester group at the fifth position of the glutamic acid molecule. It is commonly used in peptide synthesis and other organic synthesis applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: One common method involves the esterification of D-glutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production: Industrial production methods often involve similar esterification processes but on a larger scale.
化学反应分析
Types of Reactions:
Oxidation: D-Glutamic acid, 5-methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of D-glutamic acid.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
科学研究应用
Chemistry:
Peptide Synthesis: D-Glutamic acid, 5-methyl ester is widely used in peptide synthesis as a building block due to its reactivity and stability.
Biology:
Protein Modification:
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry:
作用机制
Molecular Targets and Pathways: D-Glutamic acid, 5-methyl ester exerts its effects primarily through interactions with glutamate receptors. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors . These interactions play a crucial role in neurotransmission and various cellular processes.
相似化合物的比较
L-Glutamic acid dimethyl ester: Similar in structure but with two methyl ester groups.
L-Glutamic acid γ-benzyl ester: Contains a benzyl ester group instead of a methyl ester.
L-Glutamic acid diethyl ester: Contains ethyl ester groups instead of methyl.
Uniqueness: D-Glutamic acid, 5-methyl ester is unique due to its specific esterification at the fifth position, which imparts distinct chemical properties and reactivity compared to other esterified glutamic acid derivatives .
属性
分子式 |
C6H10NO4- |
|---|---|
分子量 |
160.15 g/mol |
IUPAC 名称 |
(2R)-2-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m1/s1 |
InChI 键 |
ZGEYCCHDTIDZAE-SCSAIBSYSA-M |
手性 SMILES |
COC(=O)CC[C@H](C(=O)[O-])N |
规范 SMILES |
COC(=O)CCC(C(=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


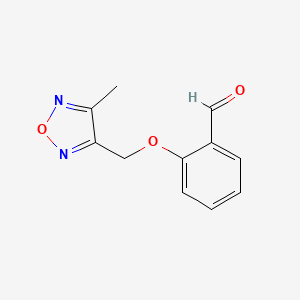
![6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine](/img/structure/B13906100.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)
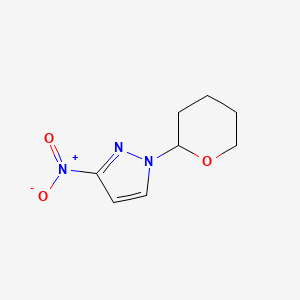
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)
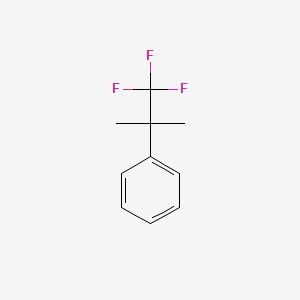

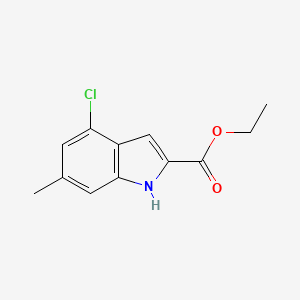
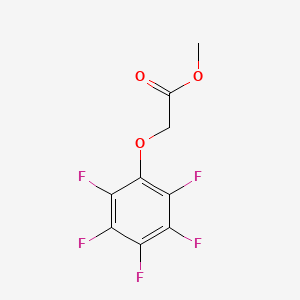
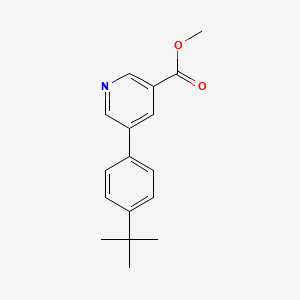
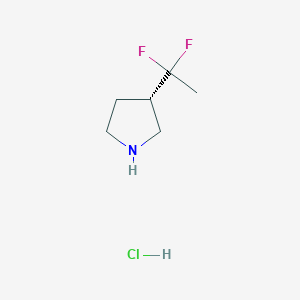
![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)
